Physicochemical properties of 1-(3-Nitrobenzyl)piperazine hydrochloride
Physicochemical properties of 1-(3-Nitrobenzyl)piperazine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Nitrobenzyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-Nitrobenzyl)piperazine hydrochloride (CAS No. 1458615-92-3), a key intermediate in contemporary drug discovery and development. As a substituted benzylpiperazine, its molecular architecture presents unique characteristics that are critical for researchers, medicinal chemists, and formulation scientists to understand. This document moves beyond a simple recitation of data, offering in-depth explanations of the scientific principles behind the properties, detailed experimental protocols for their validation, and insights into their implications for pharmaceutical development. We will explore its structural identity, solubility, acidity (pKa), lipophilicity (LogP), solid-state properties, stability, and spectroscopic signature. All methodologies are presented to ensure scientific integrity and reproducibility, grounded in authoritative references.
Compound Identity and Molecular Structure
The foundational step in any physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure. 1-(3-Nitrobenzyl)piperazine hydrochloride is a salt, which significantly influences its properties compared to the free base.
The presence of the piperazine ring, a common pharmacophore, offers two nitrogen atoms for potential protonation, while the 3-nitrobenzyl group imparts specific electronic and steric characteristics that influence reactivity, stability, and receptor interactions.[1][2]
Table 1: Compound Identification
| Parameter | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(3-Nitrobenzyl)piperazine hydrochloride | [3] |
| CAS Number | 1458615-92-3 | [1][3] |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [1][3] |
| Molecular Weight | 257.72 g/mol | [1] |
| Canonical SMILES | C1CN(CCN1)CC2=CC(=CC=C2)[O-].Cl | [3] |
| InChI Key | OVVDYGYSNSCOEN-UHFFFAOYSA-N | [1] |
| Form | Solid |[4] |
Figure 1: Chemical Structure of 1-(3-Nitrobenzyl)piperazine hydrochloride
Core Physicochemical Characterization Workflow
A systematic approach is essential for characterizing any active pharmaceutical ingredient (API) or intermediate. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile.
Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.
Lipophilicity, Solubility, and Acidity: The ADME Triangle
The interplay between a compound's lipophilicity (LogP), aqueous solubility, and acidity (pKa) is a cornerstone of its pharmacokinetic profile, governing its Absorption, Distribution, Metabolism, and Excretion (ADME).
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical predictor of a molecule's ability to cross biological membranes.[5] For an ionizable molecule like 1-(3-Nitrobenzyl)piperazine, the distribution coefficient (LogD) at a specific pH is more pharmacologically relevant.
-
Calculated LogP: A computed LogP value for the free base is reported to be 1.62 .[4] This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability.[5]
This protocol describes the foundational method for experimental LogP determination.
-
Preparation: Prepare a stock solution of 1-(3-Nitrobenzyl)piperazine hydrochloride in the aqueous phase (typically pH-buffered water). The octanol should be pre-saturated with the aqueous phase, and vice-versa.
-
Partitioning: Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated octanol.
-
Equilibration: Stopper the funnel and shake vigorously for 5 minutes. Let it stand to allow for complete phase separation. Centrifugation may be required to break up emulsions.
-
Sampling & Analysis: Carefully withdraw aliquots from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.
-
Calculation: The partition coefficient P is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acidity and Ionization (pKa)
The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa values dictate the charge state of the molecule at a given pH. This is crucial for solubility, receptor binding (which often involves ionic interactions), and membrane transport.[5]
-
Expected pKa: Unsubstituted piperazine has pKa values of approximately 5.35 and 9.73.[5] The substitution of a nitrobenzyl group, which is electron-withdrawing, will lower the basicity of the adjacent nitrogen (N1), thus decreasing its pKa value. The distal nitrogen (N4) will be less affected. We can predict two pKa values, with pKa1 (for the more basic N4) likely in the range of 8-9 and pKa2 (for the less basic N1) in the range of 4-5.
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of titrant. To determine both pKa values, a subsequent titration with a strong base (e.g., 0.1 M NaOH) from the acidic endpoint is required.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Derivative plots (dpH/dV) can be used to accurately locate the equivalence points.
Aqueous Solubility
As a hydrochloride salt, the compound is expected to have significantly higher aqueous solubility than its free base form. Solubility is a rate-limiting factor for the absorption of many orally administered drugs. The formation of hydrochloride salts is a common strategy to improve this property.[6]
-
Sample Preparation: Add an excess amount of 1-(3-Nitrobenzyl)piperazine hydrochloride to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV). The measured concentration represents the equilibrium solubility.
Caption: Interrelationship of key physicochemical properties and their impact on ADME.
Solid-State and Stability Profile
The behavior of the compound in its solid form is critical for handling, storage, and formulation into a final dosage form.
Melting Point
The melting point is a fundamental thermal property that provides an indication of purity and lattice energy. A sharp melting point typically signifies high purity. While no experimental value is readily available in the cited literature, it can be determined using standard techniques.
DSC is the preferred method for determining the melting point and associated enthalpy of fusion. A small, weighed amount of the sample is heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The melting point is recorded as the onset or peak of the endothermic event on the resulting thermogram.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. As a hydrochloride salt, this property is of high concern, as moisture uptake can lead to physical changes (caking, deliquescence) and chemical degradation (e.g., hydrolysis).[7][8]
DVS analysis provides a quantitative measure of hygroscopicity.
-
Sample Preparation: A small amount of the sample is placed on a microbalance in a controlled-humidity chamber.
-
Drying: The sample is first dried under a stream of dry nitrogen gas to establish a baseline mass.
-
Sorption/Desorption Cycle: The relative humidity (RH) in the chamber is then increased stepwise (e.g., from 0% to 90% RH in 10% increments), and the mass change is recorded at each step until equilibrium is reached. A corresponding desorption cycle is then performed.
-
Analysis: The results are plotted as the change in mass (%) versus RH. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Chemical Stability
The stability of the compound dictates its shelf-life and storage conditions. The nitrobenzyl moiety is known to be susceptible to both thermal and photochemical degradation.
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Thermal Stability: Nitrobenzyl halides are known to undergo exothermic decomposition.[9] While the piperazine substitution may alter this profile, thermal stress testing (e.g., using TGA and DSC) is crucial to identify decomposition temperatures and potential thermal hazards. The meta position of the nitro group generally confers greater stability compared to the ortho or para isomers.[9][10]
-
Photostability: The ortho-nitrobenzyl group is a well-known photolabile protecting group.[11] While the meta-nitrobenzyl group is significantly more stable, it is still prudent to evaluate the compound's sensitivity to light according to ICH Q1B guidelines. Exposure to UV/Vis light could potentially lead to degradation.
Spectroscopic Profile for Structural Confirmation
A combination of spectroscopic techniques is required to confirm the structure of 1-(3-Nitrobenzyl)piperazine hydrochloride and to be used for quality control purposes.
Caption: Orthogonal spectroscopic methods for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[2]
-
¹H NMR:
-
Aromatic Protons: Expect four distinct signals in the aromatic region (~7.5-8.5 ppm) corresponding to the four protons on the nitro-substituted benzene ring.
-
Benzyl Protons (-CH₂-): A singlet or AB quartet around 3.6-4.0 ppm for the two benzylic protons.
-
Piperazine Protons (-CH₂-CH₂-): The eight piperazine protons will likely appear as complex multiplets or broad signals in the range of 2.5-3.5 ppm. Due to the hydrochloride salt form and potential for slow nitrogen inversion, these signals can be broad or complex.[12]
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected for the benzene ring carbons, including the carbon bearing the nitro group (C-NO₂) and the carbon attached to the benzyl group (C-CH₂).
-
Benzylic Carbon (-CH₂-): A signal around 50-60 ppm.
-
Piperazine Carbons: Two distinct signals for the piperazine ring carbons, typically in the 40-55 ppm range.[2]
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a trace of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[2]
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs. For ¹³C, proton decoupling is standard.
-
Processing: Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction. Calibrate the spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the presence of key functional groups.[13]
-
Expected Characteristic Absorptions:
-
N-O Asymmetric Stretch: A very strong and sharp band in the 1520-1550 cm⁻¹ region, highly characteristic of the nitro group.[13][14]
-
N-O Symmetric Stretch: A strong band in the 1340-1360 cm⁻¹ region, also characteristic of the nitro group.[13]
-
C-N Stretch: Vibrations associated with the C-N bonds of the piperazine and benzylamine will appear in the fingerprint region.
-
Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450 cm⁻¹.
-
N-H Stretch (protonated amine): A broad absorption band in the 2400-2800 cm⁻¹ range is expected, characteristic of a secondary or tertiary amine salt (R₂N⁺H₂ or R₃N⁺H).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the parent ion and offers structural clues through fragmentation patterns.[15]
-
Expected Ionization: Using electrospray ionization (ESI) in positive mode, the expected parent ion would be the cation [M+H]⁺, corresponding to the free base protonated.
-
Expected m/z: The monoisotopic mass of the free base (C₁₁H₁₅N₃O₂) is 221.12 Da. Therefore, the primary ion observed should be at m/z ≈ 222.13 .
-
Key Fragmentation: A characteristic fragmentation pathway for benzylpiperazines is the cleavage of the benzylic C-N bond, which would yield a prominent fragment ion for the tropylium cation (C₇H₇⁺) at m/z = 91 .[15][16] Another major fragment would result from the loss of the nitrobenzyl radical, leaving the protonated piperazine ring fragment.
Conclusion
The physicochemical properties of 1-(3-Nitrobenzyl)piperazine hydrochloride define its behavior from the laboratory bench to potential clinical applications. Its moderate lipophilicity, anticipated good aqueous solubility (as a salt), and distinct ionization profile provide a solid foundation for its use as a pharmaceutical intermediate. However, careful consideration must be given to its potential for moisture uptake (hygroscopicity) and its chemical stability, particularly concerning heat and light. The comprehensive analytical and spectroscopic methodologies detailed in this guide provide the necessary framework for researchers to fully characterize this compound, ensuring data integrity and enabling informed decisions in the drug development process.
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